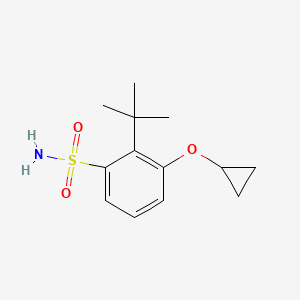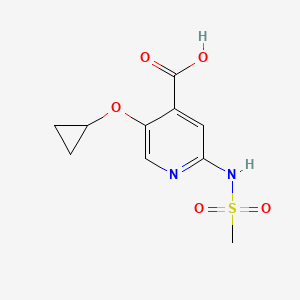
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid is a synthetic organic compound that belongs to the class of isonicotinic acid derivatives This compound is characterized by the presence of a cyclopropoxy group and a methylsulfonamido group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the isonicotinic acid core.
Sulfonamidation: Introduction of the methylsulfonamido group through a sulfonamidation reaction.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid involves its interaction with specific molecular targets and pathways The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor and structural analog with similar chemical properties.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Picolinic acid: Another isomer with distinct biological activities.
Uniqueness
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinic acid is unique due to the presence of the cyclopropoxy and methylsulfonamido groups, which confer specific chemical and biological properties not found in its analogs. These unique features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methanesulfonamido)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)12-9-4-7(10(13)14)8(5-11-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
VMTQQAXLMZXWOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



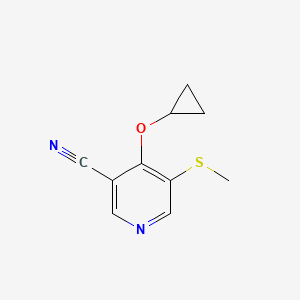


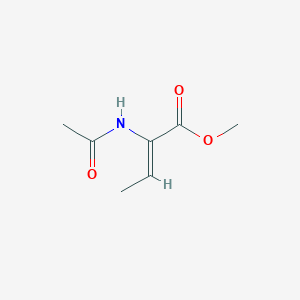
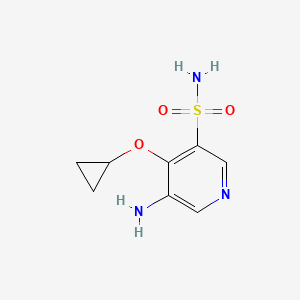
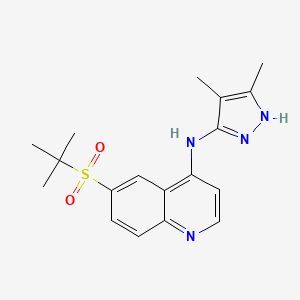
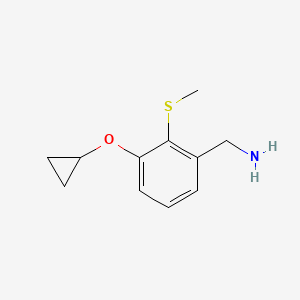

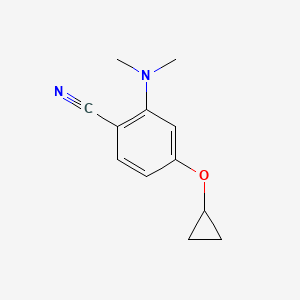
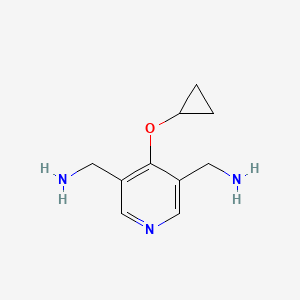
![2-[(2-nitrophenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14812821.png)
![3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B14812825.png)
